3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid

Description

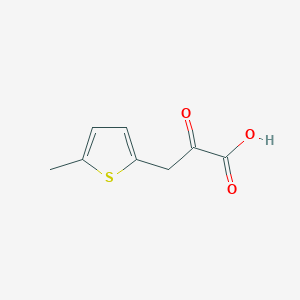

3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid is a heterocyclic carboxylic acid featuring a thiophene ring substituted with a methyl group at the 5-position and a 2-oxopropanoic acid side chain. This compound combines the electronic properties of the sulfur-containing thiophene ring with the reactivity of the α-keto acid moiety, making it a versatile intermediate in organic synthesis and drug development. Its structure is characterized by:

- Thiophene core: A five-membered aromatic ring with a sulfur atom, contributing to electron-rich aromaticity.

- Methyl substituent: Enhances lipophilicity and steric bulk at the 5-position.

Synthetic routes for this compound often involve halogenation or cross-coupling reactions on thiophene precursors, followed by oxidation to introduce the α-keto acid group .

Properties

Molecular Formula |

C8H8O3S |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

3-(5-methylthiophen-2-yl)-2-oxopropanoic acid |

InChI |

InChI=1S/C8H8O3S/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3H,4H2,1H3,(H,10,11) |

InChI Key |

SEHGBNGLSRKTQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid typically involves the use of thiophene derivatives as starting materials. One common synthetic route involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate reagents to introduce the oxo and propanoic acid functionalities. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields .

Chemical Reactions Analysis

3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Electronic Effects : Thiophene-based analogs exhibit greater electron delocalization than phenyl derivatives, influencing reactivity in cross-coupling reactions .

- Solubility : Polar substituents (e.g., hydroxy, methoxy) enhance aqueous solubility, whereas methyl or halogen groups increase lipophilicity .

- Biological Activity : Halogenated derivatives show enhanced binding affinity in enzyme inhibition studies due to halogen bonding .

Biological Activity

3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid, a thiophene derivative, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data.

- Molecular Formula : CHOS

- Molecular Weight : 213.26 g/mol

- Structural Features : The compound features a thiophene ring, which contributes to its unique reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. Preliminary studies suggest its potential effectiveness as an antibacterial agent.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| C. albicans | 12 |

2. Anticancer Effects

The compound has been investigated for its anticancer properties, particularly in vitro against several cancer cell lines. Notably, it has shown cytotoxic effects on human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT116) cells.

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation | |

| HCT116 | 30 | Cell cycle arrest at G1 phase |

3. Neuroprotective Effects

The compound's interaction with voltage-gated sodium and calcium channels suggests potential neuroprotective effects. Studies indicate that it may exhibit analgesic and anticonvulsant properties, making it a candidate for further pharmacological development.

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase-3 activation and PARP cleavage.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of the compound against standard bacterial strains. The results demonstrated that the compound had a higher inhibition rate compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Voltage-Gated Channels : Modulation of sodium and calcium channels may explain its neuroprotective effects.

- Apoptosis Pathways : Induction of apoptosis through the mitochondrial pathway has been observed in cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.